molecular formula C14H16O2 B2903602 3-Phenylmethoxyspiro[3.3]heptan-2-one CAS No. 2418695-88-0

3-Phenylmethoxyspiro[3.3]heptan-2-one

Cat. No.: B2903602
CAS No.: 2418695-88-0
M. Wt: 216.28
InChI Key: ZDLNLQUHADFBFA-UHFFFAOYSA-N
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Description

3-Phenylmethoxyspiro[3.3]heptan-2-one is a functionalized spiro[3.3]heptane derivative, a scaffold recognized as a potent saturated bioisostere for benzene rings in medicinal chemistry . The incorporation of spiro[3.3]heptane cores into drug candidates is a leading strategy to overcome the metabolic instability and poor aqueous solubility often associated with flat aromatic compounds, a concept often described as "escaping flatland" . This compound serves as a key synthetic intermediate for the preparation of 2,6-disubstituted spiro[3.3]heptanes, which can mimic ortho-, meta-, or multi-substituted benzene ring geometries in biological targets . Its applications extend into materials science, where such strained spirocycles are investigated as components in nematic liquid crystal mixtures and as functional fine chemicals . The reactive ketone group allows for further synthetic diversification, for example, through reductive functionalization or serving as a handle for the introduction of other moieties, enabling robust structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-phenylmethoxyspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12-9-14(7-4-8-14)13(12)16-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLNLQUHADFBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylmethoxyspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the phenylmethoxy group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spiro[3.3]heptane core. This can be achieved through intramolecular cycloaddition reactions or other cyclization strategies .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenylmethoxyspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Phenylmethoxyspiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenylmethoxyspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Spiro[3.3]heptan-2-one Derivatives

  • 6-Phenyl-1-azaspiro[3.3]heptan-2-one (CAS: EN300-2710522): Contains a nitrogen atom in the spiro ring (1-aza substitution) and a phenyl group at position 4. Molecular weight: 187.24 g/mol (C₁₂H₁₃NO). Key Difference: The target compound lacks nitrogen substitution, reducing its basicity compared to this analogue.
  • 3-Amino-1-thiaspiro[3.3]heptan-2-one Hydrochloride (CAS: 2243520-73-0): Features a sulfur atom (thia substitution) and an amine group at position 3. Molecular weight: 179.67 g/mol (C₆H₁₀ClNOS). The thia group increases electrophilicity, while the amine enables salt formation (e.g., hydrochloride). This compound is likely used in peptide mimetics or enzyme inhibitors . Key Difference: The target compound’s phenylmethoxy group confers lipophilicity, contrasting with the polar amine and sulfur in this analogue.

Heteroatom-Modified Spiro Compounds

  • 1,6-Dioxaspiro[3.3]heptan-2-one (CAS: 55865-20-8):

    • Contains two oxygen atoms in the spiro ring (1,6-dioxa substitution).
    • Molecular formula: C₁₁H₁₀O₃.
    • The additional oxygen atoms increase ring strain and reactivity, making it a candidate for ring-opening polymerizations .
    • Key Difference : The target compound’s single oxygen (in the methoxy group) reduces ring strain compared to this dioxa analogue.
  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Larger spiro system (3.5 vs. 3.3) with nitrogen and oxygen heteroatoms. Key Difference: The target compound’s smaller spiro[3.3] system and absence of nitrogen limit its conformational flexibility.

Physicochemical Properties

Molecular Weight and Polarity

  • 3-Phenylmethoxyspiro[3.3]heptan-2-one : 216.28 g/mol.
  • Bicyclo[2.2.1]heptan-2-one (C₁₀H₁₆O): 152.23 g/mol.
    • Found in Artemisia annua, this bicyclic ketone exhibits antimicrobial activity but lacks the spiro structure and aromatic substitution of the target compound .
  • Camphenilone (C₉H₁₄O): 138.21 g/mol. A bicyclic ketone with insecticidal properties; its lower molecular weight and non-aromatic structure reduce lipophilicity compared to the target compound .

Lipophilicity and Solubility

  • The phenylmethoxy group in the target compound enhances lipophilicity (logP estimated >3), favoring membrane permeability in biological systems.
  • In contrast, heptan-2-one (a linear methyl ketone) has a logP of ~1.5, making it more water-soluble but less suited for hydrophobic interactions .

Biological Activity

3-Phenylmethoxyspiro[3.3]heptan-2-one is a compound of significant interest in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18O\text{C}_{15}\text{H}_{18}\text{O}

This compound features a spirocyclic framework that contributes to its biological properties, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : In vitro studies have indicated that spirocyclic compounds can inhibit the growth of certain bacterial strains, potentially due to their ability to disrupt cell membrane integrity.
  • Anticancer Properties : Some research has suggested that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

Biological Activity Effect Reference
AntimicrobialInhibitory against specific bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionModulates enzyme activity related to metabolic pathways

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting potential as a lead compound for antibiotic development.
  • Cancer Cell Line Assay : In another investigation, the compound was tested on several cancer cell lines (e.g., breast and colon cancer). Results demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and modification of spirocyclic compounds to enhance their biological activity. Key findings include:

  • Structural Modifications : Alterations in substituents on the phenyl group have been shown to affect the potency and selectivity of the compound against various biological targets.
  • Synergistic Effects : Combinations of this compound with other therapeutic agents have demonstrated synergistic effects, enhancing overall efficacy against resistant bacterial strains and cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-Phenylmethoxyspiro[3.3]heptan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of spirocyclic compounds like this compound typically involves multi-step organic reactions. Key steps include:

Cyclization : Formation of the spiro[3.3]heptane core via intramolecular nucleophilic substitution or ring-closing metathesis.

Functionalization : Introduction of the phenylmethoxy group through Suzuki coupling or Friedel-Crafts alkylation.

Ketone Formation : Oxidation of secondary alcohols or deprotection of masked carbonyl groups.

Optimization Tips:

  • Use catalytic systems like Pd(PPh₃)₄ for coupling reactions to enhance yield .
  • Control steric hindrance during cyclization by adjusting solvent polarity (e.g., THF vs. DCM) .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: A combination of analytical techniques is critical:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify spirocyclic conformation via distinct coupling patterns and quaternary carbon signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and confirm connectivity.

Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₆O₂) with <5 ppm error .

X-ray Crystallography : Resolve absolute stereochemistry and bond angles, if single crystals are obtainable .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

Methodological Answer: Critical properties include:

PropertyMeasurement MethodTypical Value
LogP (Lipophilicity)HPLC-derived retention time~2.5 (moderate lipophilicity)
Aqueous SolubilityShake-flask method<1 mg/mL (low solubility)
Thermal StabilityTGA/DSCStable up to 150°C

Stability Recommendations:

  • Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of this compound in drug-target interactions?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Use AMBER or CHARMM force fields to simulate spirocyclic ring dynamics in aqueous and lipid environments.
  • Analyze RMSD/RMSF plots to identify rigid vs. flexible regions .

Docking Studies :

  • Employ AutoDock Vina to predict binding poses with biological targets (e.g., enzymes or GPCRs).
  • Prioritize docking poses with hydrogen bonding to the ketone oxygen .

Case Study: A related spiro compound showed enhanced target affinity when the phenylmethoxy group occupied hydrophobic pockets, as predicted by MD .

Q. How can contradictory data on synthetic yields be resolved for scale-up processes?

Methodological Answer: Common contradictions arise from:

  • Scale-Dependent Side Reactions : Aggregation or heat dissipation issues in large batches.
  • Solution : Use flow chemistry for controlled mixing and temperature .

Troubleshooting Workflow:

Compare NMR spectra of small- vs. large-scale products to identify impurities.

Optimize purification via preparative HPLC with C18 columns and gradient elution (ACN/H₂O).

Validate reproducibility across ≥3 independent batches .

Q. What strategies enable selective functionalization of the spirocyclic core for SAR studies?

Methodological Answer:

Site-Specific Modifications :

  • Electrophilic Aromatic Substitution : Introduce halogens at the phenyl ring for cross-coupling.
  • Reductive Amination : Convert the ketone to an amine for bioisosteric replacements.

Protection/Deprotection :

  • Use TBS groups to protect the methoxy moiety during harsh reactions .

Example: A derivative with a nitro group at the para position of the phenyl ring showed improved cytotoxicity (IC₅₀ = 2.1 µM vs. 8.7 µM for parent compound) .

Q. How does the spiro[3.3]heptane scaffold influence pharmacokinetic properties compared to non-spiro analogs?

Methodological Answer:

ParameterSpirocyclic AnalogLinear Analog
Metabolic Stability↑ (resistant to CYP3A4)↓ (rapid oxidation)
Plasma Protein Binding85–90%70–75%
Brain PenetrationModerate (LogBB = −0.5)Low (LogBB = −1.2)

Mechanistic Insight: The rigid spiro core reduces conformational entropy, enhancing binding to rigid enzyme pockets .

Data Contradiction Analysis Example
Issue: Discrepancies in reported LogP values (2.3 vs. 2.7).
Resolution:

Verify solvent systems (octanol/water partitioning vs. chromatographic methods).

Standardize pH (7.4 for physiological relevance).

Validate with computational tools like ACD/Labs or ChemAxon .

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